molecular formula C16H16ClN3O3S B2805863 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide CAS No. 2034456-99-8

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methylthiazole-4-carboxamide

Cat. No.: B2805863
CAS No.: 2034456-99-8
M. Wt: 365.83
InChI Key: KWOUMPVEIRTZRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .


Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Crystal Structure Analysis

The crystal and electronic structure of compounds closely related to the specified chemical have been explored to understand their molecular configurations and interactions. For instance, Aydın et al. (2017) conducted a study on the crystal and electronic structure of a compound with a similar molecular framework, highlighting the intermolecular interactions and stacking phenomena which play a crucial role in the crystalline assembly of such molecules Aydın, Soyer, Akkurt, & Büyükgüngör, 2017.

Synthetic Methodologies

Research has also focused on the development of synthetic methodologies for compounds with structural similarities, aiming at improving efficiency and exploring new chemical spaces. Luo et al. (2014) described a one-pot synthesis technique for dibenz[b,f][1,4]oxazepines, showcasing the integration of Ugi four-component reaction (U-4CR) with microwave-assisted intramolecular nucleophilic aromatic substitution (SNAr) to efficiently generate complex molecular scaffolds Luo, Wu, & Dai, 2014.

Pharmacological Investigations

Derivatives of the specified chemical structure have been investigated for their potential pharmacological properties, including their role as serotonin-3 (5-HT3) receptor antagonists. Harada et al. (1995) explored the structure-activity relationships of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)carboxamides, revealing significant insights into their pharmacological activity against 5-HT3 receptors Harada, Morie, Hirokawa, Terauchi, Fujiwara, Yoshida, & Kato, 1995.

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action refers to how it exerts its effects at the molecular level .

Safety and Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c1-10-19-13(9-24-10)16(22)18-4-5-20-7-11-6-12(17)2-3-14(11)23-8-15(20)21/h2-3,6,9H,4-5,7-8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOUMPVEIRTZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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